2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound with a unique structure that combines elements of thieno[2,3-d]pyrimidine and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .
Scientific Research Applications
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives and acetamide-containing molecules. Examples include:
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one
- Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
Uniqueness
What sets 2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide apart is its unique combination of functional groups and structural elements.
Properties
Molecular Formula |
C26H27N3O3S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C26H27N3O3S/c1-17-9-11-21(12-10-17)15-27-22(30)16-29-25-23(18(2)19(3)33-25)24(31)28(26(29)32)14-13-20-7-5-4-6-8-20/h4-12H,13-16H2,1-3H3,(H,27,30) |
InChI Key |
RSXFJOXAQSAHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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